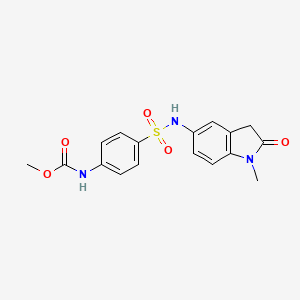

methyl (4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)carbamate

Descripción

Methyl (4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)carbamate is a synthetic compound featuring a carbamate group (methyl ester), a sulfamoyl bridge, and a 1-methyl-2-oxoindolin-5-yl moiety. This structure combines sulfonamide and carbamate functionalities, which are common in pharmacologically active molecules. The 1-methyl-2-oxoindolin core, a bicyclic heterocycle, may contribute to binding interactions in biological systems, though its specific applications remain underexplored in the literature.

Propiedades

IUPAC Name |

methyl N-[4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c1-20-15-8-5-13(9-11(15)10-16(20)21)19-26(23,24)14-6-3-12(4-7-14)18-17(22)25-2/h3-9,19H,10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKXUNMNBIUEJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)carbamate typically involves multiple steps:

Formation of the Indolinone Moiety: The indolinone structure can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring system.

Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the indolinone derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Carbamate Formation: The final step involves the reaction of the sulfamoyl-indolinone intermediate with methyl chloroformate in the presence of a base to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The indolinone moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form various oxidized derivatives.

Reduction: Reduction of the indolinone can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

Oxidation: Oxidized indolinone derivatives.

Reduction: Reduced indolinone derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, methyl (4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as proteins and nucleic acids is of significant interest.

Medicine

In medicine, the compound is being investigated for its anti-inflammatory and anticancer properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in animal models.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various biologically active compounds.

Mecanismo De Acción

The mechanism of action of methyl (4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The indolinone moiety can bind to the active site of enzymes, inhibiting their activity. The sulfamoyl group can enhance the compound’s binding affinity and specificity, while the carbamate group can increase its stability and bioavailability.

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

The compound’s structural analogs vary in substituents on the carbamate, sulfamoyl, and heterocyclic moieties. Key comparisons include:

Carbamate Group Variations

- Octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamate (1) : Replaces the methyl carbamate with an octyl chain, increasing lipophilicity. This modification enhances membrane permeability but may reduce aqueous solubility .

- Methyl carbamate derivatives in pyrimidine systems : highlights carbamates with aryl substituents (e.g., 4-nitrophenyl), which introduce electron-withdrawing effects, altering reactivity and stability compared to the target compound’s simpler methyl group .

Sulfamoyl Bridge and Attachment

- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide (2) : Features a benzenesulfonamide linked to an imidazole-pyrrolidine scaffold. The absence of a carbamate group reduces esterase susceptibility but limits hydrogen-bonding diversity .

- Sulfonamide-containing pyrazoles (): Derivatives like 3,5-diaminopyrazoles prioritize antimicrobial activity via sulfamoyl interactions, contrasting with the target compound’s unmodified sulfamoyl-phenyl linkage .

Heterocyclic Core Modifications

- Indole vs. 2-oxoindolin : ’s indole-based analogs lack the ketone oxygen in the target’s 2-oxoindolin core, reducing polarity and hydrogen-bond acceptor capacity .

- Pyrimidine and pyrazolo[1,5-a]pyrimidine systems () : These nitrogen-rich heterocycles exhibit distinct electronic profiles compared to the 2-oxoindolin moiety, influencing π-π stacking and dipole interactions .

Physicochemical Properties

Key data from analogous compounds (Table 1):

Functional and Application Insights

- Antimicrobial Potential: Sulfonamide-pyrazole hybrids () exhibit broad-spectrum activity, implying possible utility for the target compound .

- Kinase Inhibition : The 2-oxoindolin core resembles kinase inhibitors (e.g., sunitinib), though substituent differences may alter selectivity .

Actividad Biológica

Methyl (4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a carbamate functional group linked to a phenyl ring that bears a sulfamoyl moiety derived from 1-methyl-2-oxoindoline. The indole structure is significant in medicinal chemistry, often associated with various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation, similar to other indole derivatives.

- Receptor Interaction : The indole moiety can bind to various receptors, modulating signaling pathways critical for cellular responses.

Anticancer Activity

Research indicates that compounds with indole structures possess anticancer properties. This compound may inhibit the growth of cancer cells through:

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.

- Apoptosis Induction : Promoting programmed cell death in malignant cells.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This aligns with findings from related compounds that demonstrate similar mechanisms .

Research Findings and Case Studies

Several studies have highlighted the biological activities of related compounds, offering insights into the potential effects of this compound:

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm sulfamoyl (-SO₂NH-) and carbamate (-OCONH-) connectivity. For example, the methyl group on the indoline ring appears as a singlet near δ 3.0 ppm .

- X-ray Crystallography : Use SHELX for structure refinement and ORTEP-3 for visualizing hydrogen-bonding networks (e.g., N–H···O interactions between sulfamoyl and carbamate groups) .

- FT-IR : Validate functional groups via characteristic stretches (e.g., S=O at ~1350 cm⁻¹, C=O at ~1700 cm⁻¹) .

How can computational modeling predict the compound’s binding affinity to biological targets, and what validation methods are recommended?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The sulfamoyl group may act as a hydrogen-bond acceptor, while the carbamate contributes hydrophobic contacts .

- Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS.

- Validation : Cross-check with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants experimentally .

What are the common pitfalls in analyzing hydrogen-bonding patterns in this compound’s crystal structure, and how can they be addressed?

Advanced Research Question

- Pitfalls : Overlooking weak C–H···O interactions or misassigning disordered solvent molecules.

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs between sulfamoyl and carbamate groups) .

- Software Tools : Use Mercury (CCDC) for topology analysis and PLATON for validating hydrogen-bond geometries .

How do structural modifications (e.g., substituent variations on the indoline ring) impact the compound’s physicochemical and pharmacological properties?

Advanced Research Question

- SAR Studies : Replace the 1-methyl group on the indoline with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on target binding.

- LogP Measurement : Use HPLC to determine partition coefficients; increased lipophilicity may enhance membrane permeability but reduce solubility .

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) to correlate structural changes with activity .

What methodologies are effective in resolving contradictions between experimental and computational data for this compound?

Advanced Research Question

- Data Reconciliation : Compare docking-predicted binding poses with X-ray co-crystal structures. Discrepancies may arise from protein flexibility or solvent effects .

- Multivariate Analysis : Apply PCA (principal component analysis) to NMR chemical shifts and DFT-calculated parameters (e.g., Mulliken charges) .

- Error Quantification : Use RMSD (root-mean-square deviation) metrics in MD simulations to assess conformational sampling adequacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.